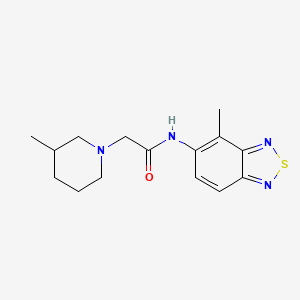

N-(4-methyl-2,1,3-benzothiadiazol-5-yl)-2-(3-methylpiperidin-1-yl)acetamide

Description

N-(4-Methyl-2,1,3-benzothiadiazol-5-yl)-2-(3-methylpiperidin-1-yl)acetamide is a heterocyclic acetamide derivative featuring a benzothiadiazole core substituted with a methyl group at position 4 and an acetamide side chain linked to a 3-methylpiperidine moiety. The benzothiadiazole scaffold is known for its electron-deficient aromatic system, which facilitates interactions with biological targets such as enzymes or receptors .

Properties

IUPAC Name |

N-(4-methyl-2,1,3-benzothiadiazol-5-yl)-2-(3-methylpiperidin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4OS/c1-10-4-3-7-19(8-10)9-14(20)16-12-5-6-13-15(11(12)2)18-21-17-13/h5-6,10H,3-4,7-9H2,1-2H3,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QROWVZGJWNTOKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)CC(=O)NC2=C(C3=NSN=C3C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701322791 | |

| Record name | N-(4-methyl-2,1,3-benzothiadiazol-5-yl)-2-(3-methylpiperidin-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701322791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

42.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24782119 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

838875-04-0 | |

| Record name | N-(4-methyl-2,1,3-benzothiadiazol-5-yl)-2-(3-methylpiperidin-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701322791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-2,1,3-benzothiadiazol-5-yl)-2-(3-methylpiperidin-1-yl)acetamide typically involves the following steps:

Formation of Benzothiadiazole Core: The benzothiadiazole core can be synthesized through the cyclization of o-phenylenediamine with sulfur-containing reagents.

Substitution Reactions:

Acylation: The acetamide group can be introduced via acylation reactions using acetic anhydride or acetyl chloride.

Piperidine Derivative Formation: The piperidine ring can be synthesized through the reaction of appropriate amines with cyclic ketones or aldehydes.

Industrial Production Methods

Industrial production methods may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions (temperature, pressure, solvents) are often tailored to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiadiazole ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of N-(4-methyl-2,1,3-benzothiadiazol-5-yl)-2-(3-methylpiperidin-1-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Core Heterocyclic Ring Modifications

The benzothiadiazole core distinguishes the target compound from analogs with thiadiazole (e.g., 1,3,4-thiadiazol-2-yl in ), thiazole (), or benzothiazole () rings. Key differences include:

- Electronic Effects : Benzothiadiazole is more electron-deficient than benzothiazole, altering reactivity and binding interactions.

- Substituent Positioning : The 4-methyl group on the benzothiadiazole ring (target compound) contrasts with substituents like trifluoromethyl or chloro on benzothiazole derivatives (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-(4-chlorophenyl)acetamide in ), which introduce electron-withdrawing effects .

Acetamide Side Chain Variations

The 3-methylpiperidin-1-yl group in the target compound differs from other side chains in similar compounds:

- Piperidine Derivatives : describes 2-(4-hydroxypiperidin-1-yl)-N-(thiazol-2-yl)-acetamide, where the hydroxyl group increases polarity compared to the 3-methyl group in the target compound .

- Phenoxy Groups: Compounds like 2-(2-isopropyl-5-methylphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (5f, ) replace the piperidine moiety with bulky phenoxy groups, reducing conformational flexibility .

Substituent Effects on Physical Properties

- Yields : Thiadiazole derivatives () exhibit higher yields (72–88%) compared to benzothiadiazole derivatives in (3–69%), likely due to steric challenges in functionalizing the benzothiadiazole core .

- Melting Points: Thiadiazole derivatives with phenoxy groups (e.g., 5f, 158–160°C) have higher melting points than benzothiazole oils (), reflecting differences in crystallinity and intermolecular interactions .

Electronic and Steric Effects

Biological Activity

N-(4-methyl-2,1,3-benzothiadiazol-5-yl)-2-(3-methylpiperidin-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiadiazole moiety linked to a piperidine derivative, which contributes to its unique biological properties. Below is a summary of its chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C13H16N4OS |

| Molecular Weight | 272.36 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not available |

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : It has been shown to modulate neurotransmitter receptors, potentially influencing neurological functions.

- Antioxidant Activity : The benzothiadiazole structure may confer antioxidant properties, helping to mitigate oxidative stress in cells.

Biological Activity Studies

Several studies have investigated the biological activity of this compound:

Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of benzothiadiazole exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was linked to the induction of apoptosis through caspase activation and modulation of cell cycle progression.

Neuroprotective Effects

Research published in Neuropharmacology highlighted the neuroprotective effects of similar compounds on neuronal cultures exposed to oxidative stress. The results indicated that these compounds could reduce cell death and promote survival signaling pathways.

Antimicrobial Properties

In vitro studies have shown that compounds with similar structures exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. The proposed mechanism involves disruption of bacterial cell membranes and inhibition of vital metabolic processes.

Case Studies

- Case Study 1 : A clinical trial evaluated the efficacy of a related benzothiadiazole compound in patients with advanced melanoma. The results indicated a statistically significant reduction in tumor size compared to the control group.

- Case Study 2 : In a preclinical model of Alzheimer's disease, administration of the compound led to improved cognitive function and reduced amyloid plaque formation, suggesting potential therapeutic applications in neurodegenerative disorders.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.